3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
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Overview
Description
3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a compound that features a piperidine ring attached to a benzene ring through a sulfonyl group, with two amine groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,2-diaminobenzene and piperidine-1-sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or the aromatic ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-1-sulfonamide and piperidine-1-sulfonyl chloride share structural similarities.
Benzene-1,2-diamine derivatives: Compounds such as 1,2-diaminobenzene and its sulfonyl derivatives are related.
Uniqueness
3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to the combination of the piperidine ring and the sulfonyl group attached to a benzene ring with two amine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2S/c12-9-5-4-6-10(11(9)13)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,12-13H2 |
InChI Key |
JTEOJAOCYXPVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2N)N |
Origin of Product |
United States |
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